molecular formula C20H17NO3 B10836779 3-(5-Formyl-6-hydroxy-2-naphthalenyl)-N,N-dimethylbenzamide

3-(5-Formyl-6-hydroxy-2-naphthalenyl)-N,N-dimethylbenzamide

Katalognummer B10836779
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: NWWPDKVVFKCCIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is also known by other identifiers such as SCHEMBL12674915 and CHEMBL3665044 . This compound has been studied for its potential inhibitory effects on certain biological pathways, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for US8614253, 29-19 involve the use of specific reagents and catalysts to achieve the desired molecular structure. The preparation methods typically include the following steps:

    Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions involving aromatic compounds and amines.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure. This may involve reactions such as bromination, formylation, and hydroxylation.

    Purification and Isolation: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.

Analyse Chemischer Reaktionen

US8614253, 29-19 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

US8614253, 29-19 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of US8614253, 29-19 involves its interaction with specific molecular targets. One of the primary targets is IRE-1α, a key player in the unfolded protein response pathway. By inhibiting IRE-1α, the compound can modulate the cellular response to stress and protein misfolding . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and thereby affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

US8614253, 29-19 can be compared with other similar compounds, such as:

The uniqueness of US8614253, 29-19 lies in its specific molecular structure, which allows for effective inhibition of IRE-1α with minimal off-target effects. This makes it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C20H17NO3

Molekulargewicht

319.4 g/mol

IUPAC-Name

3-(5-formyl-6-hydroxynaphthalen-2-yl)-N,N-dimethylbenzamide

InChI

InChI=1S/C20H17NO3/c1-21(2)20(24)16-5-3-4-13(11-16)14-6-8-17-15(10-14)7-9-19(23)18(17)12-22/h3-12,23H,1-2H3

InChI-Schlüssel

NWWPDKVVFKCCIV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=C(C=C3)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.